molecular formula C13H14N2O3 B12821538 Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate

Cat. No.: B12821538
M. Wt: 246.26 g/mol
InChI Key: BGLAKIDPGAFNDI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate is a chemical compound offered for research and further manufacturing purposes. It is part of the pyrazole carboxylate ester family, a class of compounds known to serve as versatile intermediates in organic and medicinal chemistry synthesis . The molecular structure, featuring a benzyloxy substituent, makes it a valuable scaffold for constructing more complex molecules. Pyrazole carboxylates are frequently employed as key precursors in pharmaceutical research for the development of active ingredients . Researchers utilize these intermediates to create targeted compounds for various assays. As a building block, this chemical can undergo various transformations; the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, and the benzyloxy group can be modified through deprotection or further functionalization, offering multiple avenues for molecular diversification . In life sciences, such compounds can be used as biochemical tools to study metabolic processes or signal transduction pathways by interacting with proteins or enzymes . From a safety and handling perspective, similar pyrazole compounds are classified as harmful by inhalation, in contact with skin, and if swallowed . It is essential to handle this material with appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and to use it only within a certified chemical fume hood . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-phenylmethoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-12(15-14-11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

BGLAKIDPGAFNDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Enolate Cyclization with N-Alkylhydrazinium Salts

According to a patented method, 1-alkyl-pyrazole-5-carboxylic esters can be synthesized by reacting the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts. This method allows for selective alkylation and ring formation, potentially adaptable for benzyloxy-substituted derivatives by choosing appropriate substituents on the diketone or hydrazine components.

Use of Dimethyl Carbonate as a Methylating Agent

Though primarily reported for methylation of pyrazole derivatives, the use of dimethyl carbonate under basic conditions (e.g., sodium hydride in DMF at 110 °C) demonstrates a green and efficient methylation strategy that could be adapted for benzyloxy-substituted pyrazoles. This method emphasizes mild conditions and high yields, which are desirable for scale-up.

Cross-Coupling Reactions

For introducing benzyloxy or related aryl groups, Suzuki-Miyaura cross-coupling reactions have been employed in related pyrazole chemistry:

  • Brominated pyrazole esters react with benzyl boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere.
  • This method offers regioselectivity and functional group tolerance, useful for complex substitutions.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Pyrazole ring formation Hydrazine + β-ketoester or diketone Ethanol, AcOH Reflux (60–80 °C) 70–90 Acidic or basic catalysis
Benzyloxy group introduction Benzyl bromide + K2CO3 or NaH DMF or DMSO 50–80 °C 75–85 Nucleophilic substitution
Esterification Carboxylic acid + EtOH + H2SO4 catalyst Ethanol Reflux (78 °C) 80–95 Acid-catalyzed Fischer esterification
Enolate cyclization (patent) 2,4-diketocarboxylic ester + N-alkylhydrazine Various Variable Moderate to high Selective alkylation and ring closure
Methylation (analogous) Dimethyl carbonate + NaH DMF 110 °C, 4 h 79–90 Green methylation method (adaptable)
Cross-coupling (aryl group) Bromopyrazole + benzyl boronic acid + Pd catalyst DMF/H2O 80–100 °C High Regioselective arylation

Research Findings and Considerations

  • The benzyloxy group is stable under typical pyrazole synthesis conditions but requires careful control during nucleophilic substitution to avoid side reactions.
  • Use of strong bases like sodium hydride facilitates efficient ether formation but demands anhydrous conditions and safety precautions.
  • Esterification yields are generally high when using acid catalysis and refluxing ethanol.
  • Alternative methods such as enolate cyclization with hydrazinium salts provide routes to selectively substituted pyrazole esters, potentially improving regioselectivity and reducing purification complexity.
  • Green chemistry approaches, including the use of dimethyl carbonate as a methylating agent, offer environmentally friendly alternatives for functional group modifications.
  • Cross-coupling reactions expand the scope of substituents that can be introduced, allowing for structural diversification of the pyrazole core.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate has several applications across different domains:

Chemistry

  • Building Block : It serves as a precursor in the synthesis of more complex organic molecules.
  • Ligand in Coordination Chemistry : The compound can act as a ligand, facilitating the formation of coordination complexes.

Biology

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro assays indicate that it can reduce pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines.

Medicine

  • Drug Development : The compound is being investigated for its ability to interact with specific biological targets, which may lead to the development of novel therapeutic agents.

Industry

  • Material Development : It is used in creating new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(phenoxy)-1H-pyrazole-5-carboxylateContains a phenoxy groupDifferent substitution pattern affects reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylateCarboxylate at the 4-positionVariation in position influences biological activity
Ethyl 3-methyl-1H-pyrazole-5-carboxylic acidMethyl group instead of benzyloxyAlters solubility and reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-3-carboxylateCarboxylate at the 3-positionDifferent spatial orientation may affect binding

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory responses in various diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-methoxyphenyl in 4g) correlate with moderate yields (56–65%) and higher melting points (109–158°C), suggesting enhanced crystallinity .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 6k) improve yields (79–85%) due to increased electrophilicity during nucleophilic substitution reactions .
  • Bulkier substituents (e.g., 2-oxo-2-phenylethyl at N1 in 6k and 4h) may reduce reaction efficiency but enhance thermal stability, as seen in higher melting points .

Key SAR Insights :

  • Aromatic substituents at C3 (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) enhance bioactivity by facilitating π-π stacking with biological targets.
  • N1 modifications (e.g., 2-oxoethyl groups in ) improve solubility and bioavailability, critical for in vivo efficacy.
  • Trifluoromethyl groups (e.g., in compound 189 ) introduce metabolic stability, though their impact on toxicity requires further study.

Biological Activity

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H13N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a benzyloxy group at the 3-position and a carboxylate moiety at the 5-position of the pyrazole ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances binding affinity to hydrophobic pockets in proteins, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate target protein activities, leading to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor modulation : It can alter receptor activity, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities of this compound:

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory responses in various diseases.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylateContains a phenyl group instead of benzyloxyDifferent substitution pattern affects reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylateCarboxylate at the 4-positionVariation in position influences biological activity
Ethyl 3-methyl-1H-pyrazole-5-carboxylic acidMethyl group instead of benzyloxyAlters solubility and reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-3-carboxylateCarboxylate at the 3-positionDifferent spatial orientation may affect binding

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, analogous pyrazole derivatives are prepared by reacting hydrazine derivatives with β-ketoesters in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Post-reaction purification via column chromatography (e.g., ethyl acetate/petroleum ether eluent) yields the product . A general amide formation protocol involves Me₃Al-mediated coupling in THF at elevated temperatures (100–120°C) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate solution), and data collected on Bruker CCD diffractometers. Structural refinement using SHELXL resolves bond lengths, angles, and torsion angles (e.g., N1–C4–C3–O1 torsion angle of 175.6° indicating anti-planar conformation). Intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) are analyzed to explain packing motifs . Software like Mercury CSD visualizes voids and intermolecular contacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyloxy protons at δ 5.1–5.2 ppm, pyrazole protons at δ 6.6–7.8 ppm) .
  • HRMS : Confirms molecular weight (e.g., m/z 353.1257 for [M+H]⁺) .
  • IR : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) require multi-method validation. For example, SC-XRD can confirm stereochemistry, while DFT calculations (e.g., Gaussian) simulate NMR spectra to match experimental data. In cases of dynamic effects (e.g., rotamers), variable-temperature NMR or NOESY experiments clarify conformational equilibria .

Q. What strategies optimize synthetic yield and purity for this compound?

  • Reaction Solvent : Acetonitrile enhances nucleophilicity of intermediates compared to DMF .
  • Catalysis : Me₃Al improves amide coupling efficiency by activating carbonyl groups .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .
  • Crystallization : Slow evaporation in ethyl acetate reduces lattice defects, improving diffraction quality .

Q. How do computational methods complement experimental studies of this compound?

  • DFT Calculations : Predict optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational frequencies using B3LYP/6-31G(d) basis sets. These align with SC-XRD and IR data .
  • Molecular Dynamics (MD) : Simulate solvation effects or stability under thermal stress (e.g., 300 K NPT ensembles) .
  • Docking Studies : Explore potential bioactivity by modeling interactions with target proteins (e.g., kinase active sites) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

SC-XRD reveals:

  • C–H···O Hydrogen Bonds : Between pyrazole C5–H and ester O1, forming 10-membered rings .
  • C–H···π Interactions : Benzyl/pyrazole ring stacking contributes to 3D stability .
  • Van der Waals Forces : Chlorine/fluorine substituents enhance packing density via halogen interactions .

Methodological Notes

  • Safety : While non-hazardous per SDS, use standard PPE (gloves, goggles) during synthesis due to potential irritancy of intermediates (e.g., Me₃Al) .
  • Data Reproducibility : Report crystallographic parameters (e.g., CCDC deposition numbers), NMR acquisition conditions (e.g., 400 MHz, DMSO-d₆), and HRMS calibration standards .

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